molecular formula C5H11N3O B12876756 N'-hydroxypyrrolidine-1-carboximidamide

N'-hydroxypyrrolidine-1-carboximidamide

Cat. No.: B12876756
M. Wt: 129.16 g/mol
InChI Key: YVUUTZVRHZMHKM-UHFFFAOYSA-N
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Description

N’-hydroxypyrrolidine-1-carboximidamide: is a chemical compound with the molecular formula C₅H₁₁N₃O It is known for its unique structure, which includes a pyrrolidine ring and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxypyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine with hydroxylamine and a suitable carboximidamide precursor. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. For instance, one common method involves the reaction of pyrrolidine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of N’-hydroxypyrrolidine-1-carboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N’-hydroxypyrrolidine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-hydroxypyrrolidine-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxypyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-hydroxy-N-methylpyrrolidine-1-carboximidamide
  • N-hydroxy-N-ethylpyrrolidine-1-carboximidamide
  • N-hydroxy-N-propylpyrrolidine-1-carboximidamide

Comparison: N’-hydroxypyrrolidine-1-carboximidamide is unique due to its specific hydroxyl and carboximidamide functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

N'-hydroxypyrrolidine-1-carboximidamide

InChI

InChI=1S/C5H11N3O/c6-5(7-9)8-3-1-2-4-8/h9H,1-4H2,(H2,6,7)

InChI Key

YVUUTZVRHZMHKM-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)/C(=N/O)/N

Canonical SMILES

C1CCN(C1)C(=NO)N

Origin of Product

United States

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